4-[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid
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Overview
Description
4-[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid is a chemical compound with the molecular formula C13H17NO7 and a molecular weight of 299.28 g/mol This compound is a derivative of benzoic acid, where the amino group is substituted with a D-mannopyranosyl group
Preparation Methods
The synthesis of benzoic acid, 4-(D-mannopyranosylamino)- typically involves the reaction of benzoic acid derivatives with D-mannopyranosylamine under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino group or the mannopyranosyl group is replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, typically using acidic or basic conditions
Scientific Research Applications
4-[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of benzoic acid, 4-(D-mannopyranosylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid can be compared with other similar compounds such as:
Para-aminobenzoic acid (PABA): Both compounds have an amino group attached to the benzoic acid moiety, but PABA lacks the mannopyranosyl group.
Benzoic acid derivatives: Other derivatives of benzoic acid may have different substituents, leading to variations in their chemical and biological properties.
Mannopyranosyl derivatives: Compounds with mannopyranosyl groups attached to different core structures can exhibit different reactivity and applications .
This compound stands out due to its unique combination of the benzoic acid and mannopyranosyl moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72150-99-3 |
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Molecular Formula |
C13H17NO7 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
4-[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C13H17NO7/c15-5-8-9(16)10(17)11(18)12(21-8)14-7-3-1-6(2-4-7)13(19)20/h1-4,8-12,14-18H,5H2,(H,19,20)/t8-,9-,10+,11+,12?/m1/s1 |
InChI Key |
VXMVXDITZWJXJN-IKQSSVLVSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
4-aminobenzoic acid-N-mannoside 4-aminobenzoic acid-N-mannoside mono-Na salt(alpha-D)-isomer 4-aminobenzoic acid-N-mannoside, mono-Na salt(D-isomer) |
Origin of Product |
United States |
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